molecular formula C14H18ClN3O3 B4404084 1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride

1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride

Cat. No.: B4404084
M. Wt: 311.76 g/mol
InChI Key: OJIAVWIPKPQVDD-UHFFFAOYSA-N
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Description

1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 5-methyl-2-nitrophenoxy group attached to a butyl chain, which is further linked to an imidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride typically involves multiple steps:

    Nitration of 5-methylphenol: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 5-methyl-2-nitrophenol.

    Etherification: 5-Methyl-2-nitrophenol is then reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate to form 4-(5-methyl-2-nitrophenoxy)butane.

    Imidazole Formation: The intermediate 4-(5-methyl-2-nitrophenoxy)butane is reacted with imidazole in the presence of a suitable catalyst, such as sodium hydride, to yield 1-[4-(5-methyl-2-nitrophenoxy)butyl]imidazole.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by alkyl or acyl groups.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 1-[4-(5-Methyl-2-aminophenoxy)butyl]imidazole.

    Substitution: Various N-alkyl or N-acyl derivatives of the imidazole ring.

    Hydrolysis: 5-Methyl-2-nitrophenol and 1,4-butanediol.

Scientific Research Applications

1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its imidazole moiety.

    Medicine: Explored for its antimicrobial and antifungal properties, as imidazole derivatives are known to exhibit such activities.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride is primarily attributed to its imidazole ring, which can interact with various biological targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.

    Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.

Comparison with Similar Compounds

1-[4-(5-Methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride can be compared with other imidazole derivatives:

    1-[4-(2-Nitrophenoxy)butyl]imidazole: Lacks the methyl group, which may affect its binding affinity and biological activity.

    1-[4-(5-Methyl-2-nitrophenoxy)ethyl]imidazole: Shorter alkyl chain, potentially altering its solubility and reactivity.

    1-[4-(5-Methyl-2-aminophenoxy)butyl]imidazole: Reduced nitro group, which may enhance its antimicrobial properties.

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Properties

IUPAC Name

1-[4-(5-methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3.ClH/c1-12-4-5-13(17(18)19)14(10-12)20-9-3-2-7-16-8-6-15-11-16;/h4-6,8,10-11H,2-3,7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIAVWIPKPQVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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